Spectroscopic Data of 2,2-Dimethyl-3(2H)-furanone: A Technical Guide for Drug Development Professionals
Spectroscopic Data of 2,2-Dimethyl-3(2H)-furanone: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,2-Dimethyl-3(2H)-furanone. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the spectroscopic analysis of this compound. While publicly available spectroscopic data for 2,2-Dimethyl-3(2H)-furanone is limited, this guide will leverage data from its close structural isomer, 2,5-dimethyl-3(2H)-furanone, to provide a detailed interpretative framework. This approach allows for a robust understanding of the expected spectroscopic behavior of the target molecule.
Molecular Structure and Physicochemical Properties
2,2-Dimethyl-3(2H)-furanone is a heterocyclic organic compound with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol [1]. It belongs to the furanone family, which are five-membered rings containing an oxygen atom and a ketone group. The 2,2-dimethyl substitution pattern significantly influences its chemical and spectroscopic properties.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | Sigma-Aldrich[1] |
| Molecular Weight | 112.13 g/mol | Sigma-Aldrich[1] |
| CAS Number | 35298-48-7 | Sigma-Aldrich[1] |
| Form | Liquid | Sigma-Aldrich[1] |
| Boiling Point | 46-47 °C at 18 mmHg | Sigma-Aldrich[1] |
| Density | 1.027 g/mL at 25 °C | Sigma-Aldrich[1] |
| Refractive Index | n20/D 1.455 | Sigma-Aldrich[1] |
A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. The following Graphviz diagram illustrates the chemical structure of 2,2-Dimethyl-3(2H)-furanone.
Caption: Molecular structure of 2,2-Dimethyl-3(2H)-furanone.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Experimental Protocol: Acquiring the IR Spectrum
For a liquid sample like 2,2-Dimethyl-3(2H)-furanone, the following "neat" sample preparation method is efficient and widely used[2]:
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Sample Preparation: Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
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Assembly: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
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Data Acquisition: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
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Background Scan: Run a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.
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Sample Scan: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Caption: Workflow for acquiring an IR spectrum of a liquid sample.
Data Interpretation
While a specific spectrum for 2,2-Dimethyl-3(2H)-furanone is not publicly available, we can predict the key absorption bands based on its functional groups and by referencing the spectrum of its isomer, 2,5-dimethyl-3(2H)-furanone[3].
Predicted IR Absorption Bands for 2,2-Dimethyl-3(2H)-furanone:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium-Strong | C-H stretching (alkane) |
| ~1750-1730 | Strong | C=O stretching (α,β-unsaturated γ-lactone) |
| ~1650-1600 | Medium | C=C stretching (enol ether) |
| ~1200-1000 | Strong | C-O stretching (enol ether and lactone) |
The most prominent peak is expected to be the C=O stretch of the lactone, which is conjugated with the C=C double bond. This conjugation typically lowers the stretching frequency compared to a saturated lactone. The C-O stretching bands will also be strong and characteristic.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for structural elucidation.
Experimental Protocol: NMR Analysis
A standard protocol for acquiring NMR spectra of an organic compound is as follows[4]:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Instrumentation: Place the NMR tube in the spectrometer's probe.
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Tuning and Shimming: Tune the probe to the appropriate frequency and shim the magnetic field to achieve high resolution.
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Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. For quantitative analysis, ensure a sufficient relaxation delay (d1) of at least five times the T1 of the slowest relaxing signal of interest.[5]
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Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and calibrate the chemical shift axis using the TMS signal.
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Data Interpretation
Based on the structure of 2,2-Dimethyl-3(2H)-furanone and data from its 2,5-dimethyl isomer[6], the following ¹H NMR signals are predicted:
Predicted ¹H NMR Data for 2,2-Dimethyl-3(2H)-furanone (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Singlet | 6H | 2 x -CH₃ at C2 |
| ~6.0 | Doublet | 1H | =CH at C4 |
| ~7.2 | Doublet | 1H | =CH at C5 |
The two methyl groups at the C2 position are equivalent and will appear as a single peak with an integration of 6H. The two vinyl protons at C4 and C5 will be coupled to each other, resulting in two doublets. The exact chemical shifts will be influenced by the electron-withdrawing effect of the adjacent carbonyl and oxygen atoms.
¹³C NMR Data Interpretation
The predicted ¹³C NMR spectrum of 2,2-Dimethyl-3(2H)-furanone, with reference to data for furanone derivatives, is as follows:
Predicted ¹³C NMR Data for 2,2-Dimethyl-3(2H)-furanone (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | 2 x -CH₃ at C2 |
| ~90 | C2 (quaternary) |
| ~120 | C4 |
| ~150 | C5 |
| ~205 | C3 (C=O) |
The carbonyl carbon (C3) will be the most downfield signal. The quaternary carbon (C2) will also be significantly downfield due to the two attached methyl groups and the neighboring oxygen atom. The two vinyl carbons (C4 and C5) will have distinct chemical shifts due to their different electronic environments.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.
Experimental Protocol: GC-MS Analysis
For a volatile compound like 2,2-Dimethyl-3(2H)-furanone, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method of analysis.
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Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[7]
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Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.
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Separation: The compound will be vaporized and carried by an inert gas through a capillary column, where it is separated from any impurities.
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Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI).
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
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Detection: The detector records the abundance of each ion, generating a mass spectrum.
Caption: Workflow for GC-MS analysis of a volatile compound.
Data Interpretation
The mass spectrum of 2,2-Dimethyl-3(2H)-furanone is expected to show a molecular ion peak (M⁺) at m/z = 112, corresponding to its molecular weight. The fragmentation pattern of furanones is often characterized by the loss of small, stable molecules and radical fragments[8][9].
Predicted Key Fragments in the Mass Spectrum of 2,2-Dimethyl-3(2H)-furanone:
| m/z | Proposed Fragment |
| 112 | [M]⁺ (Molecular ion) |
| 97 | [M - CH₃]⁺ |
| 84 | [M - CO]⁺ |
| 69 | [M - CH₃ - CO]⁺ or [M - C₃H₇]⁺ |
| 56 | [C₄H₈]⁺ or [C₃H₄O]⁺ |
| 43 | [CH₃CO]⁺ |
The fragmentation is likely to be initiated by the loss of a methyl group to form a stable cation. Subsequent loss of carbon monoxide is also a common fragmentation pathway for cyclic ketones. The relative abundance of these fragments will provide further confirmation of the proposed structure.
Conclusion
This technical guide has outlined the key spectroscopic techniques and expected data for the characterization of 2,2-Dimethyl-3(2H)-furanone. By combining IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, a comprehensive structural elucidation can be achieved. While direct spectroscopic data for this specific compound is not widely available, the analysis of its structural isomer, 2,5-dimethyl-3(2H)-furanone, and the application of fundamental spectroscopic principles provide a robust framework for its identification and characterization in research and drug development settings. The provided experimental protocols offer a starting point for laboratory analysis, which can be further optimized based on the specific instrumentation and experimental goals.
References
- 1. ekwan.github.io [ekwan.github.io]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 2,5-Dimethyl-3(2H)-furanone(14400-67-0) IR Spectrum [chemicalbook.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. 2,5-Dimethyl-3(2H)-furanone(14400-67-0) 1H NMR spectrum [chemicalbook.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. imreblank.ch [imreblank.ch]
- 9. [PDF] Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
